1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene (CFTNB) is a synthetic compound that is widely used in the scientific research field. It has been utilized in a variety of experiments, ranging from organic synthesis to biochemical studies. CFTNB has a distinct chemical structure, which gives it a number of properties that make it a valuable tool for scientists.
Scientific Research Applications
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, to study the mechanism of action of certain enzymes, to study the biochemical and physiological effects of certain compounds, and to study the effects of certain drugs on the body. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has also been used in the synthesis of other compounds, such as fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical reactions. It is also believed that 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene can act as an antioxidant, which can help protect cells from damage.
Biochemical and Physiological Effects
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical reactions. It has also been shown to act as an antioxidant, which can help protect cells from damage. In addition, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is its low cost and easy availability. It is also relatively non-toxic, making it safe to use in experiments. However, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not very stable, and it can decompose easily when exposed to light or heat. In addition, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene in scientific research. One potential application is in the development of new drugs and therapies. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could be used to study the mechanism of action of certain drugs, or to study the biochemical and physiological effects of certain compounds. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could also be used in the synthesis of new compounds, such as fluorinated aromatic compounds. Finally, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could be used to study the effects of certain drugs on the body, or to develop new methods of drug delivery.
properties
IUPAC Name |
1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJGXYSQCLSHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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